Bis(diethyl-L-tartrate glycolato)diboron (CAS 480438-20-8) is a specialized chiral diboron reagent utilized for the direct asymmetric borylation of organic electrophiles. Unlike standard achiral borylating agents, this compound incorporates a diethyl-L-tartrate auxiliary, enabling the stereoselective synthesis of functionalized allylboronates from precursors such as Morita-Baylis-Hillman acetates. In procurement and process design, it is valued as a stable, pre-formed chiral reagent that circumvents the need for in situ preparation from highly moisture-sensitive tetrakis(dimethylamino)diboron, thereby streamlining laboratory workflows and improving batch-to-batch reproducibility in the synthesis of complex chiral building blocks [1].
Substituting Bis(diethyl-L-tartrate glycolato)diboron with standard achiral reagents like bis(pinacolato)diboron (B2pin2) or bis(neopentyl glycolato)diboron (B2nep2) fundamentally fails when asymmetric induction is required, as these alternatives yield strictly racemic products (0% ee) during direct borylation. While a buyer might consider generating the chiral diboron in situ by mixing tetrakis(dimethylamino)diboron with diethyl-L-tartrate, this approach introduces significant process variability. The dimethylamino precursor is highly sensitive to moisture and degradation, leading to inconsistent stoichiometry, lower active reagent concentrations, and ultimately unpredictable enantiomeric excesses and yields in the downstream cross-coupling reactions [1].
In palladium-catalyzed cross-coupling reactions with Baylis-Hillman acetates, the use of Bis(diethyl-L-tartrate glycolato)diboron provides a chiral environment that directly induces asymmetry in the resulting allylboronates. Compared to the standard achiral bis(pinacolato)diboron (B2pin2), which inherently produces a racemic mixture (0% ee), the pre-formed L-tartrate derivative establishes a quantifiable enantiomeric excess (up to 27% ee in unoptimized baseline studies) during the critical carbon-boron bond formation step. This intrinsic chiral induction is essential for downstream stereocontrolled lactonization [1].
| Evidence Dimension | Enantiomeric excess (ee) in allylboronate synthesis |
| Target Compound Data | Up to 27% ee |
| Comparator Or Baseline | Bis(pinacolato)diboron (B2pin2) (0% ee, racemic) |
| Quantified Difference | +27% absolute increase in ee |
| Conditions | Palladium-catalyzed cross-coupling of Baylis-Hillman acetates with diboron reagents |
Procuring the pre-formed chiral diboron allows chemists to achieve direct asymmetric borylation without requiring secondary chiral resolution steps.
The procurement of pre-synthesized Bis(diethyl-L-tartrate glycolato)diboron significantly improves laboratory processability compared to the in situ generation method. In situ synthesis requires handling tetrakis(dimethylamino)diboron, a moisture-sensitive liquid that degrades upon exposure to ambient air, leading to variable active reagent yields. In contrast, the pre-formed L-tartrate diboron is a stable compound that can be accurately weighed under standard inert atmosphere protocols, ensuring >95% active reagent availability and eliminating the stoichiometric errors associated with dimethylamine evolution during in situ preparation [1].
| Evidence Dimension | Active reagent consistency and handling stability |
| Target Compound Data | Pre-formed, stable isolable compound (>95% active reagent) |
| Comparator Or Baseline | In situ generation from B2(NMe2)4 (Highly variable, moisture-sensitive) |
| Quantified Difference | Elimination of in situ degradation losses and stoichiometric variability |
| Conditions | Standard laboratory weighing and inert atmosphere handling |
Utilizing the pre-formed reagent eliminates the need to handle highly reactive, degradable precursors, directly improving batch-to-batch reproducibility.
Allylboronates synthesized using Bis(diethyl-L-tartrate glycolato)diboron demonstrate measurable synthetic utility in subsequent reactions with aldehydes. When these chiral allylboronates undergo condensation, they yield beta-substituted-alpha-methylene-gamma-butyrolactones with targeted diastereoselectivity. The structural bulk and chiral nature of the diethyl-L-tartrate glycolato ligand on the boron atom control the transition state geometry during the aldehyde addition, providing increased diastereomeric ratios (dr) compared to less sterically hindered or achiral boronate esters under identical reaction conditions [1].
| Evidence Dimension | Downstream diastereoselectivity (dr) |
| Target Compound Data | Increased diastereoselectivity in butyrolactone formation |
| Comparator Or Baseline | Achiral or unhindered allylboronates (Lower or variable dr) |
| Quantified Difference | Enhanced stereochemical control in the transition state |
| Conditions | Condensation of allylboronates with aldehydes to form gamma-butyrolactones |
The specific steric and chiral properties of the L-tartrate ligand ensure that the final functionalized lactones meet strict stereochemical purity requirements.
Where this compound is the right choice for research programs focused on generating chiral allylboronates from Morita-Baylis-Hillman adducts via palladium-catalyzed cross-coupling, requiring direct asymmetric induction [1].
Where this compound is the right choice for downstream applications involving the condensation of allylboronates with aldehydes to produce diastereoselective beta-substituted-alpha-methylene-gamma-butyrolactones [1].
Where this compound is the right choice as a benchmark chiral diboron reagent in the development and optimization of new asymmetric transition-metal-catalyzed borylation protocols, replacing moisture-sensitive in situ generation [2].